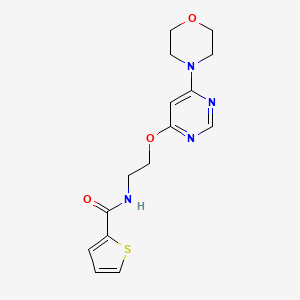

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a morpholinopyrimidine moiety, and a carboxamide group, which together contribute to its diverse chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety profiles .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

Oxidation: TEMPO, oxygen, and copper catalysts.

Reduction: Hydrogen gas and Pd/C.

Substitution: Various nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that the incorporation of morpholine and pyrimidine moieties can enhance the compound's ability to inhibit cancer cell proliferation. This is particularly relevant in targeting non-small cell lung cancer (NSCLC), where such compounds have demonstrated low micromolar potency against cancer cell lines .

Kinase Inhibition

The compound has also been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. The structural features of this compound suggest it may interact effectively with kinase targets, although specific studies are still required to confirm its efficacy and selectivity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Research has focused on modifying the thiophene and morpholine components to improve lipophilicity and bioavailability, which are critical for drug development .

| Modification | Effect on Potency | Comments |

|---|---|---|

| Replacement of phenyl ring with pyrimidines | Improved potency | Enhanced interaction with target proteins |

| Alteration of linker length | Variable effects | Needs optimization for specific targets |

| Substitution at the thiophene position | Significant changes in activity | Critical for maintaining desired biological effects |

Case Studies

Case Study 1: Inhibition of MIF Family Proteins

A study explored the use of compounds similar to this compound as inhibitors of macrophage migration inhibitory factor (MIF). The results indicated that these compounds could effectively disrupt MIF-mediated signaling pathways, suggesting potential therapeutic applications in inflammatory diseases and cancer .

Case Study 2: Antiproliferative Effects on Cancer Cells

Another study highlighted the antiproliferative effects of a related compound on A549 lung cancer cells. The compound demonstrated an IC50 value around 1 µM, indicating strong potential for further development as an anticancer therapeutic agent .

Mecanismo De Acción

The mechanism by which N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by forming hydrophobic interactions with their active sites . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

- 2-(4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a morpholinopyrimidine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Actividad Biológica

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide, often referred to as compound 6.0 , is a novel small molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The synthesis of compound 6.0 involves several key steps, starting from commercially available materials. The initial reaction typically includes a nucleophilic aromatic substitution followed by further derivatization to enhance biological activity. For instance, the morpholine ring was strategically incorporated to improve the compound's interaction with biological targets, particularly in oncogenic pathways.

Antitumor Activity

Research has demonstrated that compound 6.0 exhibits significant antitumor properties. In vitro studies using various cancer cell lines have shown that it effectively inhibits cell proliferation. The following table summarizes the IC50 values of compound 6.0 against different cancer cell lines:

The mechanism of action primarily involves the modulation of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Compound 6.0 has been shown to promote mesenchymal-to-epithelial transition (MET), which is characterized by the upregulation of E-cadherin and downregulation of vimentin in treated cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity and interaction modes of compound 6.0 with various targets, including tyrosine kinases implicated in tumor growth. The binding interactions reveal crucial hydrogen bonds and hydrophobic interactions that contribute to its inhibitory effects on target proteins.

Case Studies

Several case studies have highlighted the efficacy of compound 6.0 in preclinical models:

- Study on Lung Cancer Cells : A study demonstrated that treatment with compound 6.0 resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value indicating potent cytotoxicity .

- Colon Cancer Model : In HCT116 colon cancer organoids, compound 6.0 induced a dose-dependent response, confirming its potential as a therapeutic agent against colorectal malignancies .

- Breast Cancer Research : The compound was also assessed in MDA-MB-231 cells, where it inhibited cell migration and invasion, suggesting its role in preventing metastasis .

Propiedades

IUPAC Name |

N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-15(12-2-1-9-23-12)16-3-6-22-14-10-13(17-11-18-14)19-4-7-21-8-5-19/h1-2,9-11H,3-8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGMXELLHXAGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.